10-(Diethylamino)decanal

Description

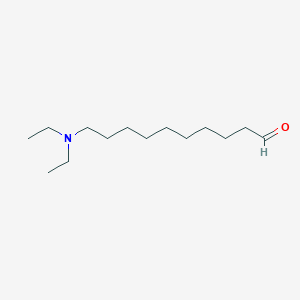

Structure

2D Structure

3D Structure

Properties

CAS No. |

61652-25-3 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

10-(diethylamino)decanal |

InChI |

InChI=1S/C14H29NO/c1-3-15(4-2)13-11-9-7-5-6-8-10-12-14-16/h14H,3-13H2,1-2H3 |

InChI Key |

ZCUIEHNHMNBLHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCCCCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 10 Diethylamino Decanal

Classical Approaches to Aldehyde and Amine Synthesis

Traditional methods in organic synthesis provide a robust foundation for preparing molecules like 10-(diethylamino)decanal. These approaches typically involve the separate or sequential formation of the aldehyde and amine functionalities from common precursors.

A common and direct method for the synthesis of aldehydes is the oxidation of primary alcohols. atamanchemicals.comwikipedia.org For the synthesis of this compound, the corresponding primary alcohol precursor would be 10-(diethylamino)decan-1-ol. The challenge in this approach lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation of the aldehyde to a carboxylic acid, while also being compatible with the tertiary amine group present in the molecule.

Several reagents have been developed for this specific transformation. The choice of reagent is critical to ensure high yield and selectivity.

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent System | Name of Reaction | Description |

|---|---|---|

| Pyridinium chlorochromate (PCC) | PCC Oxidation | A milder version of chromic acid, often used in dichloromethane (B109758) (DCM) to yield the aldehyde. |

| Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamine | Swern Oxidation | A widely used method that operates at low temperatures (-78 °C) and is known for its high yields and compatibility with many functional groups. |

The tertiary amine in the substrate, 10-(diethylamino)decan-1-ol, is a basic site that could potentially react with acidic reagents or byproducts. Therefore, buffered conditions or non-acidic oxidation systems like the Dess-Martin or Swern oxidations are often preferred to avoid unwanted side reactions or salt formation.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is one of the most common ways to synthesize amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

To synthesize this compound using this strategy, one would start with diethylamine (B46881) and a ten-carbon dialdehyde (B1249045) or an aldehyde with a protected functional group at the other end. For instance, reacting diethylamine with 10-oxodecanal would lead to the formation of an enamine or iminium ion, which upon selective reduction of the C=N bond, would yield the target compound.

The success of this reaction hinges on the choice of the reducing agent. The reducing agent must be capable of reducing the iminium ion intermediate but not the aldehyde group present in the starting material or the product. masterorganicchemistry.com

Table 2: Selective Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium cyanoborohydride | NaBH₃CN | A classic reagent that is particularly effective at reducing iminium ions at mildly acidic pH, while leaving aldehydes and ketones largely unreacted. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, it is highly effective for reductive amination in a one-pot procedure and does not require pH control. masterorganicchemistry.com |

This methodology allows for the direct construction of the tertiary amine group onto a pre-existing aldehyde-containing carbon chain. researchgate.net

Modern Catalytic Synthesis Routes

Advances in organometallic catalysis have provided highly efficient and atom-economical methods for the synthesis of aldehydes. These modern routes offer significant advantages in terms of selectivity and reaction conditions over classical methods.

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, used to produce aldehydes from alkenes. wikipedia.orgmt.com The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. wikipedia.orgwikipedia.org

For the synthesis of this compound, the logical starting material would be an unsaturated amine, specifically N,N-diethyl-9-decen-1-amine. The hydroformylation of this substrate would introduce the aldehyde group at the terminus of the carbon chain.

The reaction is typically catalyzed by transition metal complexes, most commonly those based on rhodium or cobalt. mt.com Rhodium catalysts are generally more active and operate under milder conditions (lower temperatures and pressures) than cobalt catalysts, making them highly suitable for the synthesis of more complex molecules. nih.gov

Hydroformylation-Based Methodologies

Regioselective Synthesis

A key challenge in the hydroformylation of terminal alkenes like N,N-diethyl-9-decen-1-amine is controlling the regioselectivity—that is, controlling where the formyl group adds to the double bond. The reaction can produce two isomeric aldehydes: the desired linear aldehyde (this compound) and the undesired branched aldehyde (N,N-diethyl-2-methyl-9-aminononanal). mt.com

For most industrial applications, the linear aldehyde is the more valuable product. mt.com High regioselectivity towards the linear product can be achieved by modifying the metal catalyst with specific ligands, typically phosphorus-based ligands such as phosphines or phosphites. nih.govrsc.org The steric and electronic properties of these ligands play a crucial role in directing the reaction towards the formation of the linear isomer. wikipedia.org

Table 3: Effect of Ligands on Regioselectivity in Rh-Catalyzed Hydroformylation of 1-Octene (B94956)

| Ligand | Catalyst System | Linear-to-Branched Ratio (l/b) | Conversion (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine (TPP) | [Rh(acac)(CO)₂]/TPP | ~3:1 | >95 | Standard literature |

| Biphosphoramidite Polymer | Rh/CPOL-BPa&1VB | 104.3:1 | 100 | nih.gov |

| Self-Assembling Phosphine (B1218219) | [Rh(acac)(CO)₂]/DPONP | >9:1 (>90% linear) | High | rsc.org |

Data for 1-octene and styrene (B11656) are used as representative examples to illustrate the principle of ligand-controlled regioselectivity in long-chain alkenes.

The use of bulky phosphine ligands or specific bidentate ligands can create a sterically demanding environment around the rhodium center, favoring the anti-Markovnikov addition of the formyl group to the terminal carbon of the alkene, thus leading to the linear aldehyde. nih.gov Recent research has focused on developing advanced ligand systems, including porous organic polymers and self-assembling ligands, to achieve exceptionally high regioselectivity. nih.govrsc.org

Stereoselective Transformations

While this compound itself is not a chiral molecule, the principles of stereoselective hydroformylation are a significant aspect of modern catalytic synthesis. mt.com Asymmetric hydroformylation is used to synthesize enantiomerically enriched aldehydes when the starting alkene is prochiral. mt.com This is achieved by employing chiral, non-racemic ligands that coordinate to the metal catalyst.

The chiral environment created by the ligand influences the pathway of the reaction, leading to the preferential formation of one enantiomer of the product over the other. This technique is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. mt.com Although not directly applicable to the synthesis of the achiral this compound, the ability to control stereochemistry represents the pinnacle of sophistication in hydroformylation catalysis and is a key driver of modern synthetic methodology research.

Palladium-Catalyzed Reactions for Functionalized Aldehydes and Amines

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. Methodologies such as the Buchwald-Hartwig amination are powerful tools for coupling amines with alkyl or aryl halides. In a hypothetical synthesis of this compound, one could envision a reaction between diethylamine and a 10-halodecanal (e.g., 10-bromodecanal). This would involve the palladium catalyst facilitating the coupling of the amine nucleophile with the electrophilic carbon of the alkyl halide.

However, a search of scholarly articles and chemical databases yields no specific examples or optimized conditions for this particular transformation. Research in palladium-catalyzed amination tends to focus on aryl amines or the synthesis of more complex nitrogen-containing heterocycles. researchgate.netwiley.comsemanticscholar.orgorganic-chemistry.orgnih.gov The synthesis of long-chain, linear aminoaldehydes via this method is not a widely reported application, and as such, no specific data on catalysts, ligands, reaction yields, or conditions for this compound can be provided.

Multicomponent Reactions Incorporating Aldehyde and Amine Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. Reactions like the Mannich or Strecker synthesis are classic examples involving aldehydes and amines. nih.gov For instance, the Mannich reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a third compound with an acidic proton (like another aldehyde or ketone).

Applying an MCR strategy to directly synthesize a molecule with the specific structure of this compound is not straightforward and has not been reported in the literature. Such reactions are typically employed for the synthesis of α- or β-amino carbonyl compounds or complex heterocyclic systems. acs.orgnih.gov The direct, one-pot construction of a terminal amino group on a long ten-carbon aldehyde chain via a known MCR is not a described methodology. Consequently, there are no research findings or data tables to present for this approach.

Strategic Considerations in Synthetic Design

The synthesis of any bifunctional molecule like this compound requires careful strategic planning to manage the reactivity of both the aldehyde and the amine functional groups.

Control of Chemoselectivity

Chemoselectivity—the preferential reaction of a reagent with one of two or more different functional groups—would be a critical challenge in any synthesis of this compound. The aldehyde group is susceptible to both oxidation and reduction, and it can act as an electrophile. The tertiary amine group is basic and can be nucleophilic.

In any potential synthetic step, reagents must be chosen that react selectively with the desired functional group (or a precursor) without affecting the other. For example, if installing the amino group on a pre-existing aldehyde, the conditions must not lead to self-condensation of the aldehyde (an aldol (B89426) reaction) or other side reactions. Conversely, if the aldehyde is generated in the final step from a precursor like an alcohol or an ester, the oxidizing or reducing agents used must be compatible with the diethylamino group. As there are no published syntheses of this compound, there is no specific data on how this chemoselectivity has been controlled.

Chemical Reactivity and Mechanistic Studies of 10 Diethylamino Decanal

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, which is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, defining the primary mode of reactivity for this functional group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. frontiersin.org

Nucleophilic Addition Reactions

The most common reaction pathway for aldehydes is nucleophilic addition. frontiersin.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. nih.gov Subsequent protonation of the alkoxide yields an alcohol. nih.gov

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: The electrons from the carbonyl double bond move to the oxygen atom, forming a tetrahedral alkoxide ion.

Protonation: An acid source in the reaction mixture protonates the alkoxide to yield the final alcohol product.

A wide variety of nucleophiles can participate in this reaction with 10-(Diethylamino)decanal, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Carbonyl

| Nucleophile Reagent | Nucleophile | Product Class |

| Grignard Reagent (R-MgBr) | Carbanion (R⁻) | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Carbanion (R⁻) | Secondary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Hydride (H⁻) | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride (H⁻) | Primary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanide (CN⁻) | Cyanohydrin |

| Water (H₂O) | Hydroxide (OH⁻) | Hydrate (Gem-diol) |

| Alcohol (R-OH) | Alkoxide (RO⁻) | Hemiacetal |

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. adhesivesmag.com The aldehyde functionality of this compound can readily participate in such reactions.

A notable example is the aldol (B89426) condensation. Under basic conditions, the aldehyde can be deprotonated at the alpha-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. wikipedia.org This enolate is a potent carbon nucleophile that can attack the electrophilic carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which may subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. wikipedia.org Given the presence of the basic diethylamino group within the same molecule, intramolecular catalysis of an aldol reaction is a mechanistic possibility, potentially leading to cyclic products.

Furthermore, the aldehyde can undergo condensation reactions with external primary or secondary amines to form imines and enamines, respectively. frontiersin.orgorganic-chemistry.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule. nih.gov

Electrophilic Character of the Carbonyl Group

The reactivity of the aldehyde is fundamentally rooted in the electrophilic nature of its carbonyl carbon. The oxygen atom, being significantly more electronegative than carbon, draws electron density away from the carbon atom through both the sigma and pi bonds of the C=O double bond. This unequal sharing of electrons results in a permanent dipole, with the oxygen atom bearing a partial negative charge (δ-) and the carbon atom bearing a partial positive charge (δ+). adhesivesmag.com

This partial positive charge makes the carbonyl carbon an attractive target for electron-rich species (nucleophiles). The trigonal planar geometry of the sp²-hybridized carbonyl carbon also makes it sterically accessible for attack. frontiersin.org Any factors that increase the partial positive charge on the carbonyl carbon will enhance its electrophilicity and reactivity towards nucleophiles.

Reactivity of the Diethylamino Functionality

The diethylamino group is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms (two ethyl groups and one decyl chain) and possesses a lone pair of electrons. This lone pair is the center of the group's reactivity, making it both basic and nucleophilic.

Amine-Mediated Reactions

The lone pair on the nitrogen atom allows the diethylamino group to function as a catalyst in various organic reactions. Tertiary amines are well-known catalysts for reactions such as the Baylis-Hillman reaction, which involves the coupling of an aldehyde with an activated alkene. organic-chemistry.org In such a reaction, the tertiary amine acts as a nucleophilic catalyst, adding to the alkene to generate a zwitterionic intermediate that then attacks the aldehyde.

Within the this compound molecule, the amine functionality could act as an intramolecular base catalyst. For instance, it could facilitate the formation of an enolate by abstracting a proton from the alpha-carbon, thereby initiating an intramolecular aldol condensation to form a large ring structure. The efficiency of such a reaction would depend on the conformational feasibility of the ten-carbon chain to allow the amine to reach the alpha-proton.

Protonation and Basicity Studies

As a Lewis base, the diethylamino group readily accepts a proton from an acid to form a quaternary ammonium (B1175870) salt. The basicity of an amine is typically expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.

For simple tertiary alkylamines, the pKa of the conjugate acid is typically in the range of 10-11. libretexts.org This is due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom and stabilizes the positive charge of the conjugate acid. The basicity of this compound is expected to be similar to that of other N,N-diethylalkylamines.

Table 2: Representative pKa Values of Conjugate Acids for Various Amines

| Amine | Conjugate Acid | pKa | Reference |

| Ammonia | NH₄⁺ | 9.25 | libretexts.org |

| Triethylamine | (CH₃CH₂)₃NH⁺ | 10.75 | researcher.life |

| Diethylamine (B46881) | (CH₃CH₂)₂NH₂⁺ | 10.93 | N/A |

| N,N-Diethylalkylamine (representative) | R-N(CH₂CH₃)₂H⁺ | ~10-11 | libretexts.org |

| Aniline | C₆H₅NH₃⁺ | 4.6 | libretexts.org |

This basicity means that in an aqueous solution with a pH below approximately 10, the diethylamino group of this compound will exist predominantly in its protonated, water-soluble ammonium form. This protonation would significantly alter the molecule's physical properties and could potentially influence the electronic environment of the distant aldehyde group, albeit to a very minor extent due to the long separating alkyl chain.

Elucidation of Reaction Mechanisms

Specific mechanistic studies for reactions involving this compound have not been reported in the scientific literature. Therefore, a detailed elucidation of its reaction mechanisms is not possible at this time.

A search for kinetic investigations involving this compound did not yield any specific studies. Data tables detailing reaction rates, rate constants, or activation energies for any reaction of this compound are therefore unavailable.

There are no published deuterium (B1214612) labeling studies that utilize this compound. Such studies are instrumental in probing reaction mechanisms by tracing the fate of hydrogen atoms. The absence of this research means there is no data to present on this topic.

The characterization of reaction intermediates is crucial for understanding the stepwise pathway of a chemical transformation. As there are no specific studies on the reactions of this compound, no intermediates have been isolated or spectroscopically characterized.

Computational and Theoretical Investigations of 10 Diethylamino Decanal

Molecular Structure and Conformation Analysis

Computational chemistry provides powerful tools for the detailed examination of molecular structures and their various possible conformations. These investigations are fundamental to understanding a molecule's physical and chemical properties.

Structural optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial as the geometry of a molecule dictates many of its properties.

Theoretical Approach: Methods like Density Functional Theory (DFT) are commonly employed for structural optimization. researchgate.net These calculations iteratively adjust the positions of the atoms until the forces on each atom are minimized, and the structure reaches its lowest possible energy state.

Expected Findings for 10-(Diethylamino)decanal: A structural optimization of this compound would yield the most energetically favorable conformation. This would involve determining the spatial arrangement of the decanal (B1670006) chain and the diethylamino group to minimize steric hindrance and electronic repulsion. The result would be a set of Cartesian coordinates for each atom in its lowest energy state.

Data Table: Hypothetical Optimized Structural Parameters This table is illustrative of the type of data that would be generated from a computational study. The values are not based on actual experimental or computational results for this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees or eV |

| Dipole Moment | The measure of the net molecular polarity. | Value in Debye |

Once a structure is optimized, its molecular geometry can be analyzed in detail. This includes specific bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.

Theoretical Approach: The same computational methods used for optimization, such as DFT, provide the final geometric parameters of the stable structure. These parameters can then be compared with experimental data if available, or used to understand the molecule's structural characteristics.

Expected Findings for this compound: Analysis of the optimized geometry would provide precise measurements for all covalent bonds, the angles between them, and the rotational angles around single bonds. For this compound, this would include the C-C, C-H, C-N, and C=O bond lengths, as well as the bond angles defining the aldehydic and amino functional groups.

Data Table: Hypothetical Molecular Geometry Parameters This table illustrates the kind of specific geometric data that would be obtained. The values are for demonstrative purposes only.

| Geometric Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | C-C-C-C | ~180° (for a trans conformation) |

Electronic Structure Properties

The electronic structure of a molecule is key to understanding its reactivity, spectral properties, and intermolecular interactions. Computational methods allow for a detailed investigation of how electrons are distributed and the nature of their orbitals.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap.

Theoretical Approach: The energies of the HOMO and LUMO are calculated using quantum chemical methods. The HOMO-LUMO gap is a critical parameter, as a small gap generally indicates high chemical reactivity and a large gap implies high kinetic stability. irjweb.com

Expected Findings for this compound: A HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. It would be expected that the HOMO is localized on the electron-rich diethylamino group, while the LUMO is centered on the electron-withdrawing aldehyde group. The energy gap would provide insight into the molecule's electronic stability and its potential for charge transfer interactions. irjweb.com

Data Table: Hypothetical Frontier Orbital Energies This table is a representation of the data that would be generated. The values are not based on actual calculations for this compound.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 |

Charge distribution analysis provides a way to assign partial atomic charges to each atom in a molecule. This helps in understanding the molecule's polarity and electrostatic interactions. Several methods exist, with Mulliken and Natural Population Analysis (NPA) being common choices. uni-muenchen.dewikipedia.org

Theoretical Approach: Mulliken population analysis partitions the total electron density among the atoms in the molecule based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.de While widely used, it is known to be sensitive to the choice of basis set. wikipedia.org NPA is often considered more robust.

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. wolfram.com

Theoretical Approach: The MEP is calculated by determining the energy of interaction of a positive point charge with the nuclei and electrons of the molecule at various points on its surface. uni-muenchen.de The resulting potential is then color-coded onto the molecular surface: red areas indicate negative potential (electron-rich, attractive to electrophiles), and blue areas indicate positive potential (electron-poor, attractive to nucleophiles). wolfram.comresearchgate.net

Expected Findings for this compound: An MEP map of this compound would likely show a region of high negative potential (red) around the carbonyl oxygen atom, indicating it as a primary site for electrophilic attack. Conversely, regions of positive potential (blue) might be found around the hydrogen atoms of the aldehyde group and potentially near the nitrogen atom, suggesting sites for nucleophilic interaction.

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. For a compound like this compound, these descriptors, derived from its electronic structure, can elucidate its behavior in chemical reactions. The primary reactive centers of this molecule are the aldehyde functional group, which is electrophilic, and the tertiary amine, which is nucleophilic.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For aliphatic aldehydes, the reactivity is largely governed by the electrophilic nature of the carbonyl carbon. Saturated aldehydes are considered "hard" electrophiles, meaning they tend to react with "hard" nucleophiles, such as primary amines. acs.orgnih.gov

Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of a molecule's tendency to accept or donate electrons, which is fundamental to its reactivity. For instance, the electrophilicity index helps to quantify the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov

Below is a table of representative quantum chemical descriptors for decanal, a structurally similar long-chain aldehyde, to illustrate the typical values that would be expected.

| Descriptor | Representative Value (Decanal) | Significance |

| HOMO Energy | -7.0 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.5 eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | ~1.5 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values presented are illustrative and based on typical findings for long-chain aldehydes. Actual values for this compound would require specific calculations.

Non-Covalent Interactions and Weak Force Analysis

Non-covalent interactions (NCIs) are crucial for understanding the three-dimensional structure and intermolecular interactions of a molecule. For this compound, both intramolecular and intermolecular NCIs are expected to play a significant role. The long aliphatic chain allows for van der Waals interactions, while the presence of the nitrogen and oxygen atoms can lead to hydrogen bonding with other molecules.

A powerful tool for analyzing NCIs is the Non-Covalent Interaction (NCI) plot, which is based on the electron density and its derivatives. nih.govchemtools.org This method allows for the visualization of weak interactions in real space. NCI plots can distinguish between different types of interactions, such as stabilizing hydrogen bonds and destabilizing steric clashes. nih.gov

In a molecule like this compound, intramolecular NCIs could occur between the long alkyl chain and the diethylamino group, influencing the molecule's conformation. Intermolecularly, the tertiary amine can act as a hydrogen bond acceptor, interacting with donor molecules. umanitoba.ca The aldehyde group can also participate in hydrogen bonding. These interactions are fundamental to the physical properties of the compound, such as its boiling point and solubility.

The table below summarizes the types of non-covalent interactions expected in this compound.

| Interaction Type | Description | Expected Role in this compound |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Dominant along the ten-carbon alkyl chain, influencing packing and aggregation. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The tertiary amine nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors. |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Can influence the conformational preferences of the diethylamino group and the alkyl chain. |

Reaction Mechanism Simulations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it an excellent tool for simulating reaction mechanisms. For this compound, DFT could be used to model its reactions, such as the characteristic reactions of aldehydes and amines.

A common reaction involving aldehydes and amines is the formation of an imine (Schiff base), which proceeds through a carbinolamine intermediate. nih.govresearchgate.net DFT calculations can be used to determine the geometries of the reactants, transition states, and products, as well as the activation energies for each step of the reaction. acs.orgmdpi.com This provides a detailed understanding of the reaction pathway and kinetics.

For example, a DFT study on the reaction of a primary amine with an aldehyde showed that under neutral conditions, the reaction leads to a stable carbinolamine, while the protonated aldehyde leads to a protonated Schiff base. nih.govacs.org The steric and electronic effects of the substituents on both the amine and the aldehyde were found to influence the reaction mechanism. nih.govacs.org In the case of this compound, the long alkyl chain could introduce steric hindrance that affects the reaction rate.

The table below outlines a plausible reaction pathway for the reaction of this compound with a primary amine, which could be investigated using DFT.

| Reaction Step | Description | Key Information from DFT |

| Nucleophilic Attack | The primary amine attacks the carbonyl carbon of the aldehyde. | Geometry of the transition state, activation energy. |

| Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Identification of the most stable carbinolamine intermediate. |

| Dehydration | A water molecule is eliminated to form the imine. | Energy barrier for the elimination of water. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aldehyde and Amine Classes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of compounds based on their chemical structures. For classes of compounds like aldehydes and amines, QSAR models have been developed to predict properties such as toxicity. nih.gov

A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of the chemical structure) to a specific activity. For aliphatic amines and aldehydes, relevant descriptors often include hydrophobicity (logP), electronic parameters, and topological indices. nih.gov

For example, a QSAR study on the toxicity of aliphatic and aromatic amines used the 1-octanol/water partition coefficient (log KOW) as a key descriptor to predict their toxicity to aquatic organisms. nih.gov Similarly, the toxicity of aldehydes has been linked to their electrophilicity, with harder electrophiles like saturated aldehydes reacting with hard nucleophiles in biological systems. acs.orgnih.gov

A hypothetical QSAR model for the toxicity of a series of amino aldehydes, including this compound, could take the following general form:

Toxicity = a(logP) + b(Electronic Descriptor) + c(Topological Index) + d

Where 'a', 'b', 'c', and 'd' are constants determined by regression analysis.

The table below lists some of the descriptors that would be relevant for developing a QSAR model for amino aldehydes.

| Descriptor Type | Example Descriptor | Relevance |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross biological membranes. |

| Electronic | Dipole Moment, Electrophilicity Index | Describes the electronic aspects of the molecule, which are crucial for its reactivity. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. |

Advanced Analytical Techniques for 10 Diethylamino Decanal

Chromatographic Separations and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures, and several techniques are applicable to 10-(Diethylamino)decanal. The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the quantification of aldehydes. nih.gov However, the simple aliphatic aldehyde group in this compound lacks a strong chromophore, making direct UV-Vis detection inefficient. To overcome this, a derivatization strategy is typically employed, as discussed in section 5.1.4.

Once derivatized, typically with 2,4-dinitrophenylhydrazine (B122626) (DNPH), the resulting hydrazone is highly responsive to UV detection. epa.gov The separation is generally achieved using reversed-phase chromatography. The nonpolar C10 alkyl chain of this compound ensures strong retention on C18 columns, allowing for excellent separation from more polar analytes. The basic diethylamino group can influence peak shape, which can be controlled by adjusting the pH of the mobile phase. acs.org

Table 1: Illustrative HPLC Conditions for Aldehyde-DNPH Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | epa.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | epa.govmdpi.com |

| Detection | UV-Vis at ~360 nm | epa.gov |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.com |

| Temperature | Ambient to 40 °C | epa.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds like aldehydes. nih.gov Decanal (B1670006), the parent aldehyde of the target compound, is routinely analyzed by GC-MS. restek.comnist.gov

For this compound, direct GC analysis is feasible. The compound's volatility is sufficient for elution at moderate temperatures. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be suitable. The mass spectrometer detector would provide both quantification and structural confirmation, with characteristic fragments arising from the alkyl chain, the aldehyde function, and the diethylamino group. Challenges could include potential thermal degradation or interaction of the amine group with active sites in the GC system, which can be mitigated by using deactivated liners and columns or by derivatization.

Table 2: General GC-MS Parameters for Aldehyde Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5ms, HP-5ms, or similar | nih.gov |

| Injector Temperature | 250 - 280 °C | nih.gov |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) | nih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govrestek.com |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. diva-portal.org This technique is exceptionally well-suited for the analysis of charged species like amines. The diethylamino group in this compound is basic and will be protonated (positively charged) in an acidic running buffer (pH < ~10).

This positive charge allows for rapid separation by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. nih.gov The migration time would be influenced by the buffer pH, voltage, and capillary temperature. diva-portal.org While direct UV detection is possible, the chromophore is weak. Therefore, indirect detection methods or derivatization with a charged, UV-active tag could be employed for higher sensitivity. CE offers advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption. diva-portal.orgresearchgate.net

Derivatization is a key strategy in the analysis of aldehydes to improve chromatographic behavior and, most importantly, to enhance detection sensitivity. nih.gov

2,4-Dinitrophenylhydrazine (DNPH): This is the most common derivatizing agent for aldehydes and ketones for HPLC-UV analysis. epa.gov DNPH reacts with the aldehyde group of this compound to form a stable, yellow 2,4-dinitrophenylhydrazone derivative. This product has a strong chromophore with a maximum absorption around 360 nm, enabling highly sensitive UV detection. nih.govepa.gov

o-Phthalaldehyde (OPA) / Thiol Reagents: While OPA is typically used for primary amines, its reaction chemistry in the presence of a thiol can be adapted for other functionalities. More relevant for aldehydes are reagents that specifically target the carbonyl group. nih.gov

Dansylhydrazine: Similar to DNPH, dansylhydrazine reacts with the aldehyde to produce a highly fluorescent derivative. This allows for quantification by HPLC with fluorescence detection (HPLC-FLD), which can offer significantly lower detection limits than UV absorption.

D-cysteine: This reagent can be used to derivatize aldehydes for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting thiazolidine (B150603) derivative is readily ionized, allowing for sensitive and specific detection. researchgate.net

Table 3: Common Derivatization Reagents for Aldehydes

| Reagent | Target Group | Detection Method | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (Carbonyl) | HPLC-UV | nih.govepa.gov |

| Dansylhydrazine | Aldehyde (Carbonyl) | HPLC-FLD | nih.gov |

| D-cysteine | Aldehyde (Carbonyl) | LC-MS/MS | researchgate.net |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Based on data from analogous compounds, the key peaks can be predicted. nist.govresearchgate.net

C-H stretching (aldehyde): A distinctive pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹.

C=O stretching (aldehyde): A strong, sharp peak around 1720-1740 cm⁻¹. nist.gov

C-H stretching (alkane): Strong absorptions in the 2850-2960 cm⁻¹ region.

C-N stretching (tertiary amine): Absorptions in the 1020-1250 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2820 and ~2720 | nist.gov |

| Aldehyde | C=O Stretch | ~1730 | nist.gov |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | researchgate.net |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an unconjugated aldehyde like this compound is characterized by a weak absorption band in the 280-300 nm range. rsc.org This band arises from the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. science-softcon.denih.gov The diethylamino group is isolated from the carbonyl chromophore by the long alkyl chain and therefore does not create a conjugated system, having a negligible effect on this absorption. The low molar absorptivity of this transition makes direct UV-Vis spectroscopy unsuitable for quantification unless high concentrations are used. researchgate.net However, as previously noted, derivatization with reagents like DNPH transforms the molecule, creating a new, intensely absorbing chromophore in the visible region (~360 nm), which is ideal for quantitative analysis. nih.gov

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

Despite extensive searches of scientific literature and chemical databases, detailed analytical data for the chemical compound this compound is not publicly available. As a result, a comprehensive and scientifically accurate article focusing on the advanced analytical techniques for this specific compound, as per the requested outline, cannot be generated at this time.

The inquiry sought to detail the analytical chemistry of this compound through several advanced techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and hyphenated methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective was to create a thorough and informative article complete with data tables and detailed research findings.

However, searches for scholarly articles, spectral databases, and chemical repositories have yielded no specific experimental data for this compound. While information exists for related compounds such as decanal, various diethylamino-containing molecules, and general long-chain aldehydes, these data are not transferable and would not provide a scientifically accurate characterization of the target compound. The generation of an article with the required level of detail and specificity is therefore not possible without access to primary research data on this compound.

Scientific articles on chemical compounds are built upon peer-reviewed research that includes detailed experimental sections with precise data from techniques like NMR and MS. This information is fundamental for the verification of a compound's structure and purity. The absence of such published data for this compound suggests it may be a novel compound, a research intermediate not yet fully characterized in the literature, or a compound of limited commercial or academic interest to date.

Until research featuring the synthesis and analytical characterization of this compound is published, a detailed article on its analysis using advanced spectroscopic and chromatographic techniques remains speculative.

Catalytic Roles of 10 Diethylamino Decanal and Its Derivatives

Organocatalysis by the Diethylamino Moiety

The tertiary amine of the diethylamino group is a key feature that could impart organocatalytic activity to 10-(diethylamino)decanal.

Asymmetric Organocatalysis (e.g., Enamine and Iminium Ion Catalysis)

In theory, the aldehyde function of this compound could react with a chiral primary or secondary amine catalyst to form enamine or iminium ion intermediates, which are central to many asymmetric organocatalytic reactions. However, for this compound to act as a catalyst itself via these pathways, it would typically require the substrate to be an aldehyde or ketone that can be activated by the diethylamino group. This is not a standard mechanism for a tertiary amine.

More plausibly, the diethylamino group could act as a co-catalyst or a directing group in reactions where the aldehyde end of the molecule is also involved. The long decanal (B1670006) chain could also introduce specific steric or solubility properties that might influence the outcome of a reaction.

Brønsted Base Catalysis

The lone pair of electrons on the nitrogen atom of the diethylamino group gives it basic properties, allowing it to function as a Brønsted base catalyst. It could deprotonate acidic substrates, thereby activating them for subsequent reactions. The efficacy of such catalysis would depend on the pKa of the conjugate acid of this compound and the acidity of the substrate. The long, nonpolar decanal chain might favor catalysis in nonpolar solvents where the catalyst and organic substrates would have good solubility.

Ligand Applications in Metal-Catalyzed Systems

The presence of both a nitrogen and an oxygen atom in this compound makes it a potential bidentate ligand for transition metals.

Coordination Chemistry with Transition Metals

This compound could potentially form chelate complexes with various transition metals, coordinating through the nitrogen of the diethylamino group and the oxygen of the aldehyde. The stability and geometry of such complexes would depend on the nature of the metal ion, the solvent, and the reaction conditions. The long alkyl chain could influence the solubility and stability of the resulting metal complexes in different media.

Modulation of Catalytic Activity and Selectivity (e.g., for C-N bond cleavage)

If this compound were to act as a ligand in a metal-catalyzed reaction, its electronic and steric properties would modulate the activity and selectivity of the metal center. For instance, in palladium-catalyzed reactions, the electron-donating nature of the diethylamino group could influence the electron density at the metal center, which in turn would affect its catalytic activity in processes like cross-coupling or C-H activation. In the context of C-N bond cleavage, a reaction often catalyzed by transition metals, a ligand like this compound could potentially stabilize the catalytic species involved, though specific examples are not documented.

Heterogeneous Catalysis Involving this compound Functionalities

The functional groups of this compound could be anchored to a solid support to create a heterogeneous catalyst. This would offer the advantages of easy separation and recyclability of the catalyst. For example, the aldehyde group could be used to covalently attach the molecule to an amino-functionalized support like silica (B1680970) gel through the formation of an imine linkage. Alternatively, the long alkyl chain could be functionalized for grafting onto a support. Once immobilized, the diethylamino group would be available to act as a catalytic site. Such a supported catalyst could find applications in flow chemistry and continuous manufacturing processes.

Supramolecular Chemistry of 10 Diethylamino Decanal

Host-Guest Interactions and Complexation

There is no specific information available in the provided search results detailing the host-guest interactions and complexation of 10-(diethylamino)decanal. While the principles of host-guest chemistry are well-documented for other molecules, such as the complexation of adamantane (B196018) derivatives with cyclodextrins, similar studies involving this compound have not been found. The quantification of interaction forces and binding affinities, crucial for understanding these systems, has not been reported for this compound.

Molecular Recognition Mechanisms

Specific molecular recognition mechanisms involving this compound are not described in the available literature. Molecular recognition relies on the specific and complementary non-covalent interactions between a host and a guest molecule. The diethylamino and aldehyde functional groups could theoretically participate in such interactions, but without experimental or computational data, the specific mechanisms remain unknown.

Self-Assembly Processes Driven by Non-Covalent Interactions

Information regarding the self-assembly processes of this compound driven by non-covalent interactions is not present in the search results. The amphiphilic nature of the molecule, with its hydrophobic decanal (B1670006) tail and more polar diethylamino head, suggests a potential for self-assembly in certain solvents, but this has not been experimentally verified in the provided sources.

Formation of Ordered Supramolecular Architectures

There are no findings in the search results that describe the formation of ordered supramolecular architectures by this compound. The creation of well-defined structures like tapes, sheets, or helical assemblies is a key aspect of supramolecular chemistry, but such phenomena have not been documented for this specific compound.

Interfacial Behavior and Aggregation Phenomena

The interfacial behavior and aggregation phenomena of this compound have not been specifically studied in the provided search results. While the behavior of other amphiphilic molecules at interfaces, such as the air-water interface, is a known area of research, data on the surface pressure-area isotherms or aggregation behavior of this compound is not available.

10 Diethylamino Decanal in Advanced Materials Science

Polymer Chemistry and Functional Macromolecules

An extensive review of the current scientific literature reveals a notable absence of research specifically detailing the use of 10-(Diethylamino)decanal in polymer chemistry. While the individual functional groups, a terminal aldehyde and a diethylamino group, are known to participate in various polymerization and polymer modification reactions, the combined utility of this specific molecule has not been reported. For instance, aldehydes are known to be valuable intermediates in the synthesis of various polymers. atamanchemicals.comnih.gov The aldehyde group is reactive and can participate in reactions like condensation polymerizations. rsc.org Similarly, tertiary amines can act as catalysts or as functional groups that impart specific properties, such as pH-responsiveness, to polymers. researchgate.netnih.gov

Incorporation into Polymeric Frameworks

There are no specific studies found that describe the incorporation of this compound into polymeric frameworks. In theory, the aldehyde functionality could be utilized in polymerization reactions, such as condensation with active methylene (B1212753) compounds or in the formation of Schiff bases, which could then be incorporated into a polymer backbone. The long alkyl chain could provide flexibility, while the diethylamino group could offer a site for further chemical modification or introduce pH-sensitive properties. However, without experimental data, these remain hypothetical applications.

Stimuli-Responsive Polymer Design

The diethylamino group in this compound suggests its potential use in the design of stimuli-responsive, or "smart," polymers. researchgate.netmdpi.com Tertiary amines are known to exhibit pH-responsiveness due to the protonation and deprotonation of the nitrogen atom. researchgate.netnih.gov This change in charge can lead to conformational changes in the polymer, affecting its solubility and other properties. While many studies have focused on monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA) for creating pH-responsive hydrogels, nih.gov no such research has been published for polymers containing this compound.

Hybrid Material Development

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a route to materials with enhanced or novel properties. mdpi.commdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.netnih.govresearchgate.net The development of these materials often relies on the functionalization of one component to enable covalent bonding or strong interactions with the other.

Currently, there is no literature describing the use of this compound in the development of hybrid materials. Theoretically, the aldehyde group could be used to functionalize an inorganic surface, such as silica (B1680970) or metal oxides, through reactions like silanization followed by Schiff base formation. The diethylamino group could then provide a specific functionality to the hybrid material, such as basicity or a site for metal ion coordination.

Nanomaterial Functionalization and Surface Chemistry

The surface modification of nanomaterials is crucial for their application in various fields, as it can improve their stability, dispersibility, and biocompatibility, as well as introduce new functionalities. researchgate.netmdpi.comnih.govresearchgate.netnih.govnih.govnih.govcea.frmdpi.comscielo.br

No research has been published on the use of this compound for the functionalization of nanomaterials. The aldehyde group of this compound could potentially be used to attach the molecule to the surface of nanoparticles, for example, through reductive amination with amine-functionalized nanoparticles. The diethylamino group would then be exposed on the surface, altering the surface chemistry and properties of the nanomaterial.

Design of Smart Materials and Systems

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. researchgate.netidu.ac.idscienceopen.comrsc.orgresearchgate.netnih.gov The design of such materials often involves the incorporation of responsive chemical moieties.

As with the other areas, there is no specific research detailing the use of this compound in the design of smart materials and systems. The inherent pH-responsive nature of the diethylamino group suggests that polymers or materials functionalized with this compound could exhibit "smart" behavior. However, without any published research, the potential of this compound in this field remains unexplored.

Green Chemistry Approaches in 10 Diethylamino Decanal Research

Sustainable Synthesis Methodologies

Sustainable synthesis aims to develop methods that are less hazardous to human health and the environment, often by reducing waste, using less energy, and employing renewable resources. For a compound like 10-(Diethylamino)decanal, this would likely involve the reaction of a 10-carbon aldehyde precursor with diethylamine (B46881) in the presence of a reducing agent.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions represent an ideal approach. Mechanochemistry, where mechanical force is used to induce a chemical reaction, is one such method. Reports have shown that mechanochemical and aging-based reductive amination can be highly effective, particularly in the solid phase which can help stabilize the formation of the intermediate Schiff base (imine). rsc.org This method offers a green pathway for functionalization and has been shown to be effective for a variety of aldehyde substrates. rsc.org Applying this to the synthesis of this compound could involve milling a suitable 10-carbon aldehyde precursor with diethylamine and a solid reducing agent, thereby eliminating the need for a solvent.

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions. The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. For reductive amination, numerous recyclable catalytic systems have been developed.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation by filtration. Noble metals like palladium on carbon (Pd/C) or rhodium are often used for hydrogenation, the reduction step in reductive amination. researchgate.net

Immobilized Organocatalysts: Chiral organocatalysts can be immobilized on solid supports like polystyrene. metu.edu.tr For instance, a polystyrene-immobilized prolinamide organocatalyst has been shown to be recyclable and reusable for at least 10 consecutive reactions without a significant loss of activity or selectivity. metu.edu.tr

Nanoparticle Catalysts: Metal nanoparticles can combine the high activity of homogeneous catalysts with the recyclability of heterogeneous ones. mdpi.com For example, iridium nanoparticles have been used for the hydrogenation of various carbonyl compounds and could be efficiently recycled up to 11 times. mdpi.com

Table 1: Examples of Recyclable Catalyst Systems for Aldehyde Functionalization

| Catalyst Type | Example | Support/Method of Recovery | Potential Application |

|---|---|---|---|

| Immobilized Organocatalyst | Polystyrene-supported Prolinamide | Polystyrene Resin (Filtration) | Asymmetric Aldol (B89426) Reactions |

| Metal Nanoparticles | Iridium Nanoparticles in Surfactant | Liquid/Liquid Extraction | Hydrogenation of Aldehydes |

This table is generated based on data from sources discussing recyclable catalysts for reactions involving aldehydes and amines. researchgate.netmetu.edu.trmdpi.com

Minimizing energy consumption is a critical aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving this goal. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound has not been reported, the methodology has been successfully applied to a vast range of amination and condensation reactions involving aldehydes, demonstrating its potential applicability.

Atom Economy and Process Efficiency

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acsgcipr.org A reaction with high atom economy is inherently greener as it generates less waste.

C₁₀H₂₀O (10-Oxodecanal) + (C₂H₅)₂NH (Diethylamine) + H₂ → C₁₄H₃₁NO (this compound) + H₂O

The theoretical atom economy can be calculated as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Theoretical Atom Economy for the Synthesis of this compound via Reductive Amination

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 10-Oxodecanal | C₁₀H₂₀O | 156.27 | Reactant |

| Diethylamine | C₄H₁₁N | 73.14 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Total Reactants | 231.43 | ||

| This compound | C₁₄H₃₁NO | 229.40 | Product |

Calculation: (229.40 g/mol / 231.43 g/mol ) x 100 = 99.12%

This calculation demonstrates the excellent potential atom economy of this synthetic route. In practice, other reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) are often used for convenience, which would lower the atom economy due to the generation of inorganic by-products. masterorganicchemistry.com However, the ideal catalytic hydrogenation pathway remains a benchmark for green process design.

Minimization of By-product Formation

Reductive amination is considered a greener alternative to traditional SN2-type reactions of amines with alkyl halides for synthesizing substituted amines. acsgcipr.org This is because direct alkylation is often difficult to control and can lead to over-alkylation, forming undesired tertiary amines or quaternary ammonium (B1175870) salts as by-products. masterorganicchemistry.com Reductive amination avoids this issue by proceeding through a controlled, stepwise process involving the formation and subsequent reduction of an imine intermediate. wikipedia.org

The primary potential by-product in a reductive amination reaction is the alcohol formed from the reduction of the starting aldehyde. The formation of this by-product can be minimized through the careful selection of the reducing agent and optimization of reaction conditions. For example, reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are known to selectively reduce the protonated imine intermediate much faster than they reduce the starting aldehyde, thus minimizing alcohol by-product formation. masterorganicchemistry.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.